ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a 5-nitrothiophene-2-carboxamido moiety at position 2, and an ethyl carboxylate group at position 5. The compound’s characterization likely employs techniques such as X-ray crystallography (via SHELX software ) and NMR spectroscopy .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(5-nitrothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S2/c1-2-26-16(23)19-6-5-8-10(7-19)28-15(12(8)13(17)21)18-14(22)9-3-4-11(27-9)20(24)25/h3-4H,2,5-7H2,1H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPUGEJRKDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been shown to inhibit the growth of viruses and regulate the inflammatory response. This suggests that it may interact with proteins or enzymes involved in viral replication or inflammation.
Mode of Action
It is known to affect the regulatory pathways involved in inflammation. This could involve binding to specific receptors or enzymes, altering their activity, and thereby modulating the inflammatory response.
Biochemical Pathways
The compound has been shown to reduce epidermal growth factor levels. Epidermal growth factor plays a key role in the regulation of cell growth, proliferation, and differentiation. By reducing the levels of this factor, the compound could potentially affect multiple biochemical pathways related to these processes.
Result of Action
The compound has been shown to have beneficial effects for skin conditions such as psoriasis. This could be due to its ability to reduce epidermal growth factor levels, thereby affecting cell growth and differentiation in the skin.
Biological Activity
Ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological properties, including antimicrobial and anti-inflammatory activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₁₁N₃O₆S₂
- Molecular Weight: 341.37 g/mol
- Chemical Structure:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 3-carbamoyl derivatives. For instance, thiazole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The presence of nitro and thiophene groups in the structure may enhance its interaction with bacterial targets, leading to increased efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 3-carbamoyl derivative | S. aureus | 8 µg/mL |
| Thiazole derivative with naphthoquinone | E. faecium | 2 µg/mL |
| Nitro-thiophene derivative | Candida auris | 4 µg/mL |
These data suggest that the structural features of ethyl 3-carbamoyl derivatives could be pivotal in developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in inflammatory processes. For example, a related compound inhibited COX activity with an IC50 value of 0.1 µM, showcasing its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Ethyl 3-carbamoyl derivative | COX | 0.1 |
| Benzofuranol derivative | Lipoxygenase | 0.4 |
| Thiazole derivative | COX and Lipoxygenase | 1.1 |
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the efficacy of various thiophene derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to ethyl 3-carbamoyl exhibited potent activity against resistant strains, suggesting a promising pathway for developing new antibiotics.
- Inflammation Model : In an animal model of inflammation induced by arachidonic acid, a related compound significantly reduced leukotriene levels and vascular permeability, demonstrating its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound belongs to the thieno[2,3-c]pyridine family, which is structurally analogous to other fused heterocycles like thiazolo[3,2-a]pyrimidines (e.g., the crystalized compound in ) and simpler derivatives such as ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (). Key differences lie in substituent groups, which critically influence physicochemical and biological properties:
Key Observations :
Spectral and Physicochemical Comparisons
NMR Spectroscopy
highlights the utility of NMR in differentiating substituents in structurally related compounds. For the target compound, regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in rapamycin analogues would likely exhibit distinct chemical shifts due to the nitro and carboxamido groups. For example:
- Nitro group (δ ~8.5–9.0 ppm) : Expected deshielding effects in aromatic protons near the nitro substituent .
- Carboxamido protons (δ ~6.5–7.5 ppm) : Comparable to amide signals in compound 1 and 7 (), but shifted due to conjugation with the thiophene ring .
X-ray Crystallography
Reactivity and Lumping Strategy
Per , compounds with similar cores but differing substituents may be "lumped" into surrogate categories for modeling reactivity. However, the target compound’s 5-nitrothiophene group likely precludes lumping with simpler esters (e.g., ’s derivative) due to distinct electronic and steric profiles .
Research Findings and Implications
- Synthetic Challenges : The nitro group may complicate catalytic hydrogenation steps compared to Boc-protected analogues.
- Lumping Limitations : ’s strategy fails to account for the target’s unique electronic effects, necessitating individualized computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
